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molecular formula C7H11NO2 B8690228 3-(cyclopropylamino)dihydrofuran-2(3H)-one

3-(cyclopropylamino)dihydrofuran-2(3H)-one

Cat. No. B8690228
M. Wt: 141.17 g/mol
InChI Key: RYTHVHNFEYTUPD-UHFFFAOYSA-N
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Patent
US06673804B1

Procedure details

After potassium carbonate (18.24 g, 132.0 mmol) was added to a solution of cyclopropylamine (5.50 ml, 80.0 mmol) and (±)-α-bromo-γ-butyrolactone (3.32 ml, 42.0 mmol) in acetonitrile (80 ml), the mixture was stirred at room temperature for 8 hours. To the reaction mixture, water was added and then this was extracted with ethyl acetate. The organic layer was washed with water, dried over anhydrous sodium sulfate and concentrated under reduced pressure. The residue was purified by chromatography on a silica gel column using hexane/ethyl acetate=1/1 as the eluant to give (±)-α-cyclopropylamino-γ-butyrolactone (4.10 g, yield 73%) as a yellow oil.
Quantity
18.24 g
Type
reactant
Reaction Step One
Quantity
5.5 mL
Type
reactant
Reaction Step One
Quantity
3.32 mL
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(=O)([O-])[O-].[K+].[K+].[CH:7]1([NH2:10])[CH2:9][CH2:8]1.Br[CH:12]1[CH2:17][CH2:16][O:15][C:13]1=[O:14].O>C(#N)C>[CH:7]1([NH:10][CH:12]2[CH2:17][CH2:16][O:15][C:13]2=[O:14])[CH2:9][CH2:8]1 |f:0.1.2|

Inputs

Step One
Name
Quantity
18.24 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
5.5 mL
Type
reactant
Smiles
C1(CC1)N
Name
Quantity
3.32 mL
Type
reactant
Smiles
BrC1C(=O)OCC1
Name
Quantity
80 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 8 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
this was extracted with ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by chromatography on a silica gel column

Outcomes

Product
Details
Reaction Time
8 h
Name
Type
product
Smiles
C1(CC1)NC1C(=O)OCC1
Measurements
Type Value Analysis
AMOUNT: MASS 4.1 g
YIELD: PERCENTYIELD 73%
YIELD: CALCULATEDPERCENTYIELD 69.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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